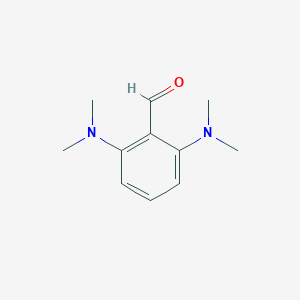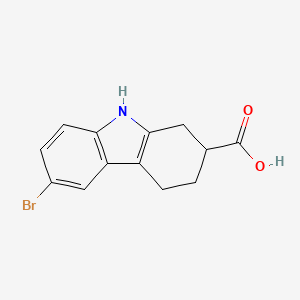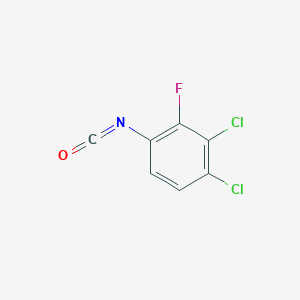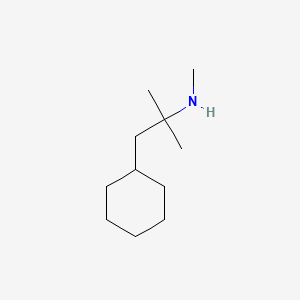
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom attached to the benzodioxin ring, which is further connected to a butenone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or alkanes, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and for studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzodioxin ring play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally related compound with similar chemical properties.
N-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-beta-alanine hydrochloride: Another compound with a similar benzodioxin core.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: A related compound with an ethanone moiety.
Uniqueness
4-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of the butenone moiety
特性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
(E)-4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H11BrO3/c1-8(14)2-3-9-6-10(13)12-11(7-9)15-4-5-16-12/h2-3,6-7H,4-5H2,1H3/b3-2+ |
InChIキー |
AWBVGOYPLHBQRZ-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC2=C(C(=C1)Br)OCCO2 |
正規SMILES |
CC(=O)C=CC1=CC2=C(C(=C1)Br)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



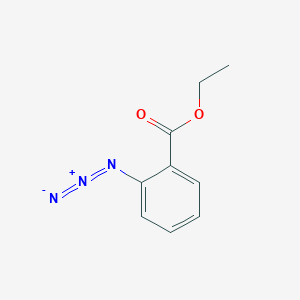
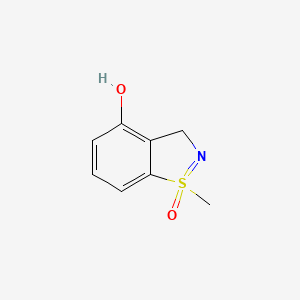
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
